molecular formula C17H21FN2O3 B5275926 4-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,4-oxazepane

4-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,4-oxazepane

Cat. No.: B5275926
M. Wt: 320.36 g/mol
InChI Key: PYNVCSDKHTYXBN-UHFFFAOYSA-N
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Description

4-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,4-oxazepane is a complex organic compound characterized by its unique structure, which includes a fluoro-methoxyphenyl group, an oxazole ring, and an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,4-oxazepane typically involves multi-step organic reactions. One common approach is the formation of the oxazole ring through cyclization reactions, followed by the introduction of the fluoro-methoxyphenyl group via electrophilic aromatic substitution. The final step often involves the formation of the oxazepane ring through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,4-oxazepane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,4-oxazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,4-oxazepane: shares structural similarities with other oxazole and oxazepane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3/c1-12-16(11-20-6-3-8-22-9-7-20)19-17(23-12)14-10-13(21-2)4-5-15(14)18/h4-5,10H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNVCSDKHTYXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC(=C2)OC)F)CN3CCCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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